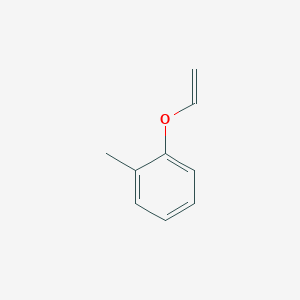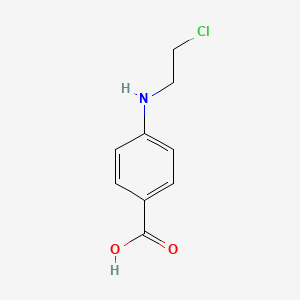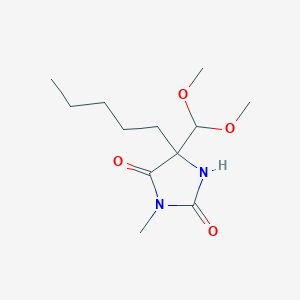
5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dimethoxymethyl group at the 5-position, a methyl group at the 3-position, and a pentyl group at the 5-position of the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced by reacting the imidazolidine derivative with dimethoxymethane in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized and purified.
Catalytic Reactions: Catalysts are used to enhance the efficiency and selectivity of the reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halides, alkylating agents, and acylating agents.
Major Products
Oxidation Products: Hydroxylated derivatives and oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simple ether with applications in organic synthesis.
Uniqueness
5-(Dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxymethyl group, a methyl group, and a pentyl group on the imidazolidine ring sets it apart from other similar compounds.
Propriétés
Numéro CAS |
5469-88-5 |
|---|---|
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)-3-methyl-5-pentylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H22N2O4/c1-5-6-7-8-12(10(17-3)18-4)9(15)14(2)11(16)13-12/h10H,5-8H2,1-4H3,(H,13,16) |
Clé InChI |
NFYNGRHFYLMKFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(=O)N(C(=O)N1)C)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


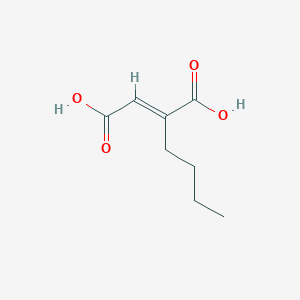
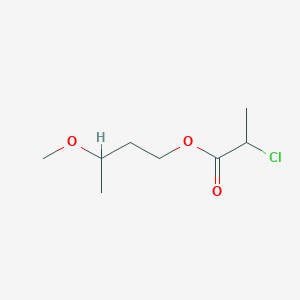
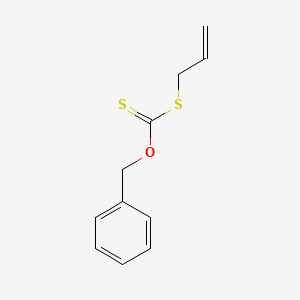

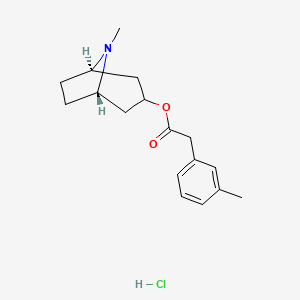
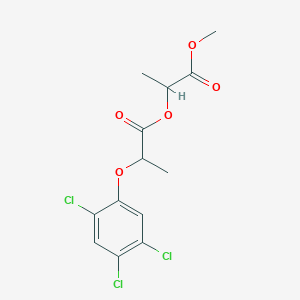
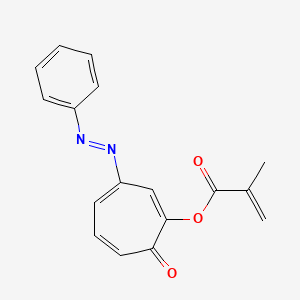
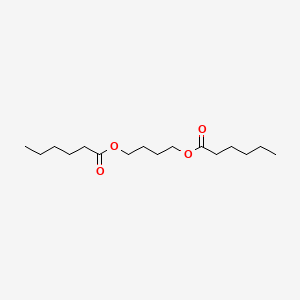
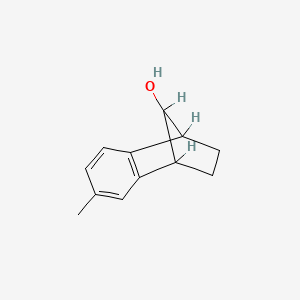
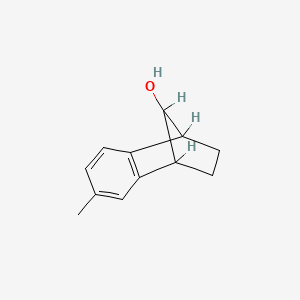
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
